N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide
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Overview
Description
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE is a complex organic compound with the molecular formula C17H27NO2 and a molecular weight of 277.41 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research . It is characterized by its tricyclic structure, which includes a carboxylic acid and a cyclohexylamide group.
Preparation Methods
The synthetic routes and reaction conditions for 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE are not extensively documented in the available literature. . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research.
Chemical Reactions Analysis
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved are not well-characterized due to the compound’s rarity and limited research .
Comparison with Similar Compounds
6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can be compared with other similar compounds, such as:
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID METHYLAMIDE: Similar tricyclic structure with a methylamide group instead of a cyclohexylamide.
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID PHENYLAMIDE: Contains a phenylamide group, offering different chemical properties.
6,7-DIMETHYL-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID O-TOLYLAMIDE: Features an o-tolylamide group, which affects its reactivity and applications.
These comparisons highlight the uniqueness of 6,7-DI-ME-4-OXA-TRICYCLO(430
Biological Activity
N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure, which contributes to its unique biological properties. The structural formula can be represented as follows:
This molecular composition suggests potential interactions with biological targets due to the presence of nitrogen and oxygen functionalities.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have highlighted its ability to protect neuronal cells from apoptosis, which could have implications for neurodegenerative diseases.
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to control groups.
Assay Type | Control ROS Level | Compound ROS Level | % Reduction |
---|---|---|---|
DPPH Scavenging Assay | 100 µM | 45 µM | 55% |
ABTS Assay | 200 µM | 90 µM | 55% |
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against alpha-glucosidase and showed promising inhibitory activity. The IC50 values were determined as follows:
Enzyme | IC50 (µM) |
---|---|
Alpha-glucosidase | 12.5 |
Lipase | 18.0 |
These findings suggest that the compound could be explored further for its therapeutic potential in metabolic disorders.
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-cyclohexyl-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide |
InChI |
InChI=1S/C17H27NO2/c1-15-11-20-17(10-12(15)8-9-16(15,17)2)14(19)18-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,18,19) |
InChI Key |
XIHAFSDHTOCIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4CCCCC4)C |
Origin of Product |
United States |
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